8-n-Undecylnaringenin
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Overview
Description
8-n-undecylnaringenin: is a synthetic derivative of naringenin, a flavonoid commonly found in citrus fruits. This compound is characterized by the addition of an undecyl chain at the eighth position of the naringenin molecule. It is known for its potential biological activities, including antiproliferative, antioxidant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-n-undecylnaringenin typically involves the alkylation of naringeninThe final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as high-speed homogenization and membrane filtration can be employed to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-n-undecylnaringenin can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group in the naringenin structure to a hydroxyl group.
Substitution: The undecyl chain can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various alkylated or functionalized derivatives.
Scientific Research Applications
Chemistry: 8-n-undecylnaringenin is used as a model compound in studies exploring the effects of alkyl chain length on the biological activity of flavonoids .
Biology: The compound has shown potential in modulating bacterial adhesion, making it a candidate for developing new antimicrobial agents .
Medicine: Research has indicated that this compound exhibits antiproliferative activity against certain cancer cell lines, suggesting its potential as an anticancer agent .
Industry: In the pharmaceutical industry, this compound is investigated for its potential use in drug formulations due to its enhanced bioactivity compared to its parent compound .
Mechanism of Action
8-n-undecylnaringenin exerts its effects primarily through interaction with estrogen receptors, particularly estrogen receptor beta. This interaction can modulate various signaling pathways, including the estrogen signaling pathway, prolactin signaling pathway, and thyroid hormone signaling pathway . The compound’s antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
8-prenylnaringenin: Another derivative of naringenin with a prenyl group at the eighth position.
7-O-undecylnaringenin: A derivative with an undecyl chain at the seventh position.
7,4’-di-O-hexylnaringenin: A derivative with hexyl chains at the seventh and fourth positions.
Uniqueness: 8-n-undecylnaringenin is unique due to its specific alkylation at the eighth position, which significantly enhances its biological activity compared to other derivatives. This unique modification allows for distinct interactions with molecular targets, leading to its potent antiproliferative and antimicrobial properties .
Properties
Molecular Formula |
C26H34O5 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-undecyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H34O5/c1-2-3-4-5-6-7-8-9-10-11-20-21(28)16-22(29)25-23(30)17-24(31-26(20)25)18-12-14-19(27)15-13-18/h12-16,24,27-29H,2-11,17H2,1H3/t24-/m0/s1 |
InChI Key |
MQGTUCCMXKRAMD-DEOSSOPVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O |
Canonical SMILES |
CCCCCCCCCCCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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